2,2'-Azanediylbis(2-methylpropan-1-ol)

Description

Significance of Amino Alcohol Architectures in Chemical Science

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This dual functionality imparts a unique combination of physical and chemical properties, making them indispensable in a vast array of chemical sciences. Their ability to act as both nucleophiles and bases, coupled with the capacity for hydrogen bonding, allows them to participate in a wide range of chemical reactions and molecular interactions.

In organic synthesis, amino alcohols serve as versatile building blocks and chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. nih.govacs.org They are fundamental to the preparation of numerous biologically active compounds, including pharmaceuticals and natural products. researchgate.netnih.gov In materials science, the amphiphilic nature of amino alcohols makes them effective surfactants, emulsifiers, and corrosion inhibitors. nih.gov Furthermore, their coordination capabilities with metal ions have led to the development of novel catalysts and functional materials. alfa-chemistry.com

Overview of Primary Amino Alcohol Scaffolds in Advanced Research

Primary amino alcohols, which contain a -NH2 group, are particularly significant scaffolds in advanced chemical research. These structures are integral to many biologically important molecules and serve as key precursors in the synthesis of more complex derivatives. The presence of a primary amine allows for straightforward chemical modification, providing a versatile platform for creating libraries of compounds for drug discovery and other applications. nih.gov

The development of synthetic methodologies to produce enantiomerically pure primary amino alcohols is a major focus of contemporary research, as the stereochemistry of these compounds is often crucial to their biological activity and application. acs.orgacs.org Advanced research often involves the use of these scaffolds in the creation of chiral ligands for asymmetric catalysis, which is essential for the production of single-enantiomer drugs.

Structural Context of 2,2'-Azanediylbis(2-methylpropan-1-ol) within Amino Alcohol Chemistry

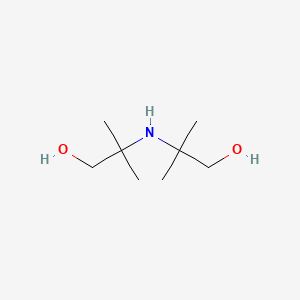

2,2'-Azanediylbis(2-methylpropan-1-ol) is a secondary amine, specifically a N-substituted di-isopropanolamine. Its structure features a central nitrogen atom bonded to two separate 2-methylpropan-1-ol groups. The presence of two primary alcohol functionalities and a secondary amine group defines its chemical character.

The "2,2'-" designation indicates that the substituents are on different carbon chains attached to the nitrogen, and the "azanediyl" term signifies the divalent radical -NH- connecting these two groups. The "2-methylpropan-1-ol" components reveal a three-carbon chain (propane) with a methyl group on the second carbon and a primary alcohol group (-CH2OH) on the first carbon. The steric hindrance provided by the methyl groups adjacent to the nitrogen atom can influence its reactivity and coordination properties.

This compound is structurally related to the more common diisopropanolamine (B56660), which has the molecular formula C6H15NO2. nih.govnist.govwikipedia.org However, the specific arrangement of the methyl groups in 2,2'-Azanediylbis(2-methylpropan-1-ol) distinguishes it and can lead to different physical and chemical behaviors.

Scope and Objectives of Academic Research on 2,2'-Azanediylbis(2-methylpropan-1-ol)

While extensive academic literature specifically detailing the research on 2,2'-Azanediylbis(2-methylpropan-1-ol) is not abundant, the research objectives for this and similar sterically hindered amino alcohols can be inferred from broader studies on related compounds. The primary areas of academic interest for such molecules typically include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to produce the compound and its derivatives. This includes detailed structural elucidation using techniques like NMR and X-ray crystallography.

Coordination Chemistry: Investigating its ability to act as a ligand for various metal ions. The steric bulk and the presence of both nitrogen and oxygen donor atoms make it a candidate for forming stable metal complexes with unique catalytic or material properties. alfa-chemistry.com

Applications in Polymer Chemistry: Exploring its use as a monomer or cross-linking agent in the synthesis of new polymers. The two hydroxyl groups can participate in polymerization reactions, while the amine group can introduce specific functionalities into the polymer backbone.

Industrial and Commercial Applications: Evaluating its potential as a pH buffer, emulsifier, or corrosion inhibitor in various industrial formulations, drawing parallels from the known applications of other alkanolamines like diisopropanolamine. nih.govcir-safety.org

The overarching goal of research into compounds like 2,2'-Azanediylbis(2-methylpropan-1-ol) is to understand how its specific molecular architecture translates into functional properties that can be harnessed for the development of new technologies and products.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-7(2,5-10)9-8(3,4)6-11/h9-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIFGYXJOCIGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520820 | |

| Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44982-72-1 | |

| Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Azanediylbis 2 Methylpropan 1 Ol and Its Analogs

Historical Development of Amino Alcohol Synthesis Routes

The synthesis of amino alcohols is a foundational area of organic chemistry, with early methods dating back to the late 19th and early 20th centuries. One of the most classical and enduring methods is the aminolysis of epoxides, where the strained three-membered ring is opened by an amine nucleophile. scirp.org This reaction, often carried out by heating an amine with an epoxide, provided a direct route to β-amino alcohols. scirp.orgorganic-chemistry.org Another historically significant approach involves the reduction of α-amino acids or their corresponding esters, which provides access to chiral amino alcohols, leveraging the natural abundance of these precursors.

Early syntheses often contended with issues of regioselectivity, particularly with unsymmetrical epoxides, and a lack of stereochemical control. Furthermore, these reactions frequently required harsh conditions, such as high temperatures and pressures, and an excess of the amine reactant to minimize the formation of di- and tri-alkylation byproducts. The development of catalysis in the mid-20th century began to address some of these challenges, leading to more efficient and selective transformations. acs.org

Contemporary Synthetic Strategies for 2,2'-Azanediylbis(2-methylpropan-1-ol)

Modern organic synthesis offers a more refined and diverse toolkit for constructing molecules like 2,2'-Azanediylbis(2-methylpropan-1-ol). These strategies provide greater control over reaction outcomes and often proceed under milder conditions.

The nucleophilic ring-opening of epoxides remains a highly relevant and direct method for synthesizing β-amino alcohols. scirp.orgorganic-chemistry.org For the synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol), a logical pathway involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with an appropriate epoxide, namely isobutylene (B52900) oxide (2-methyl-1,2-epoxypropane).

The reaction mechanism involves the nucleophilic attack of the primary amine group of 2-amino-2-methyl-1-propanol on one of the carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like isobutylene oxide, the attack generally occurs at the sterically less hindered carbon atom, leading to the formation of a primary alcohol. researchgate.net The use of catalysts, such as Lewis acids or zeolites, can enhance the reaction rate and selectivity. scirp.org For instance, silica (B1680970) gel has been shown to efficiently catalyze the opening of epoxides by amines under solvent-free conditions. organic-chemistry.org The use of propylene (B89431) carbonate, which can be seen as a safer alternative to propylene oxide, in reaction with anilines over zeolite catalysts has also been reported to produce amino alcohols with high regioselectivity. scirp.org

A proposed direct synthesis is as follows:

Reactants: 2-amino-2-methyl-1-propanol and Isobutylene oxide

Product: 2,2'-Azanediylbis(2-methylpropan-1-ol)

This approach is atom-economical, as all atoms from the reactants are incorporated into the final product.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.org This pathway can be readily adapted for the synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol).

A plausible route would utilize 2-amino-2-methyl-1-propanol as the amine source and 3-hydroxy-2-methylpropanal (B3052098) as the key aldehyde precursor. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed, from common hydrides like sodium borohydride (B1222165) to catalytic hydrogenation. organic-chemistry.org

Research into the synthesis of a related compound, 2-methyl-1,2-propanediamine (MPDA), from 2-amino-2-methyl-1-propanol (AMP) and ammonia (B1221849) provides significant insight into potential catalysts and conditions. In this one-pot reaction, a Raney Nickel catalyst was found to be highly effective. researchgate.net The study systematically investigated the effects of catalyst type, hydrogen pressure, and temperature on the conversion and selectivity. researchgate.net These findings suggest that a similar catalytic system could be effective for the reductive amination required to produce 2,2'-Azanediylbis(2-methylpropan-1-ol).

| Catalyst | AMP Conversion (%) | MPDA Selectivity (%) | Temperature (°C) | Initial H₂ Pressure (MPa) |

|---|---|---|---|---|

| Raney Ni | 45.6 | 88.3 | 140 | 6 |

| Ni/Al₂O₃ | 31.5 | 75.4 | 140 | 6 |

| Ni/SiO₂ | 25.8 | 69.2 | 140 | 6 |

| Raney Co | 20.1 | 55.1 | 140 | 6 |

This interactive table summarizes catalyst performance for a closely related reductive amination reaction, providing a basis for selecting conditions for the target synthesis.

Designing a synthesis from simple, readily available chemical feedstocks is a common challenge in organic chemistry. libretexts.org A hypothetical multi-step synthesis for 2,2'-Azanediylbis(2-methylpropan-1-ol) could start from isobutyraldehyde, a common industrial chemical.

A potential synthetic sequence is outlined below:

Synthesis of the Amine Precursor (2-amino-2-methyl-1-propanol):

Step A (Henry Reaction): Isobutyraldehyde reacts with nitromethane (B149229) in the presence of a base to form 1-nitro-2-methyl-2-propanol.

Step B (Nitro Group Reduction): The nitro group of 1-nitro-2-methyl-2-propanol is reduced to a primary amine using catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Ni), yielding 2-amino-2-methyl-1-propanol.

Synthesis of the Epoxide Precursor (Isobutylene oxide):

Step C (Wittig Reaction): Isobutyraldehyde can be converted to isobutylene using the Wittig reaction.

Step D (Epoxidation): The resulting isobutylene is then epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to give isobutylene oxide.

Final Condensation:

Step E: The synthesized 2-amino-2-methyl-1-propanol (from Step B) is reacted with isobutylene oxide (from Step D) as described in section 2.2.1 to yield the final product, 2,2'-Azanediylbis(2-methylpropan-1-ol).

This approach, while longer, demonstrates how the target molecule can be constructed from fundamental building blocks through a series of well-established organic transformations. pearson.com

While 2,2'-Azanediylbis(2-methylpropan-1-ol) itself is an achiral molecule, the synthetic methodologies for amino alcohols are rich with stereoselective strategies that can be used to produce chiral analogs. The development of asymmetric routes to β-amino alcohols is of great importance, as these motifs are present in many biologically active molecules.

Key strategies for the enantioselective synthesis of chiral amino alcohol derivatives include:

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes into chiral β-amino alcohols with high enantioselectivity using a chiral osmium catalyst.

Catalytic Asymmetric Ring-Opening of Epoxides: Chiral catalysts can be used to open meso-epoxides with amines to yield enantioenriched amino alcohols. organic-chemistry.org For example, chiral sulfinamide-based organocatalysts have been shown to be effective. organic-chemistry.org

Enantioselective Reduction of α-Amino Ketones: The asymmetric reduction of a ketone adjacent to an amino group can produce chiral β-amino alcohols with high diastereoselectivity and enantioselectivity.

Radical C-H Amination: Advanced strategies involving radical relay chaperones can achieve regio- and enantioselective amination at the β-carbon of an alcohol, converting it directly into a chiral β-amino alcohol. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Ring-Opening | Chiral Sulfinamide Organocatalyst | Cyclohexene Oxide + Aniline | Up to 98% | organic-chemistry.org |

| Directed Reductive Amination | Ti(iOPr)₄ / PMHS | β-Hydroxy Ketones | High (syn-selective) | organic-chemistry.org |

| Radical β-C-H Amination | Chiral Cu Catalyst + Ir Photocatalyst | Aliphatic Alcohols | High | nih.gov |

This interactive table highlights modern catalytic approaches that could be adapted to synthesize chiral derivatives and analogs of the target compound.

Green Chemistry Principles in the Synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Atom Economy: The direct amination of isobutylene oxide (Section 2.2.1) is an excellent example of a highly atom-economical reaction, as it is an addition reaction with no byproducts. unibe.ch

Use of Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents with more environmentally benign alternatives. For instance, water or bio-derived ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can sometimes replace traditional chlorinated solvents or volatile ethers. organic-chemistry.orgunibe.ch Using propylene carbonate instead of the more hazardous propylene oxide is another example of this principle. scirp.org

Catalysis: The use of heterogeneous catalysts, such as the Raney Nickel or zeolites mentioned previously, is highly advantageous. scirp.orgresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, reducing waste and cost.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a green alternative for specific transformations under mild conditions. researchgate.net For example, the precursor 3-hydroxy-2-methylpropionic acid can be produced via the biotransformation of 2-methyl-1,3-propanediol (B1210203) using Gluconobacter oxydans. rsc.org Subsequent chemical steps could convert this into the required aldehyde precursor for reductive amination.

By integrating these principles, the synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol) and its analogs can be designed to be not only effective but also sustainable.

Development of Sustainable Synthetic Routes

The pursuit of sustainability in chemical manufacturing encourages the development of synthetic pathways that are not only efficient but also environmentally benign. chemistryjournals.net For dialkanolamines such as 2,2'-Azanediylbis(2-methylpropan-1-ol), traditional synthesis might involve the reaction of a primary amine with an epoxide. A hypothetical route could involve the reaction of isobutylene oxide with ammonia. However, modern sustainable approaches aim to improve upon such methods.

Key strategies in developing sustainable synthetic routes include:

Biocatalysis : Utilizing enzymes or whole-cell microorganisms to perform chemical transformations. nih.gov These biological catalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. nih.gov For instance, the use of microbes for nanoparticle synthesis highlights the potential of biological systems in controlled chemical production. nih.gov

Catalysis : Employing highly selective catalysts, particularly those based on earth-abundant metals, can enable new reaction pathways that are more efficient and generate less waste. mdpi.com Catalytic processes, such as the ferrocenium-catalyzed dehydrative cyclization of diols, demonstrate how catalysis can facilitate complex transformations under milder conditions than stoichiometric reagents. mdpi.com

Use of Renewable Feedstocks : Shifting from petrochemical-based starting materials to those derived from biomass (e.g., glycerol, plant extracts) is a cornerstone of green chemistry. chemistryjournals.netisca.me A patent for the synthesis of 2-methylpropane-1,3-diol, a related structure, describes a process starting from glycerol, a byproduct of biodiesel production. google.com

Alternative Energy Sources : Physical methods like microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption compared to conventional heating. nih.gov

Utilization of Benign Solvents and Auxiliaries

The selection of a solvent is critical for a sustainable process. Benign solvents are chosen based on their low toxicity, biodegradability, non-flammability, and derivation from renewable resources. Water is a highly desirable green solvent due to its abundance and non-toxicity. chemistryjournals.net Other alternatives include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF). Research into the synthesis of 2,4,5-trisubstituted-2-imidazolines, for example, systematically evaluated sixteen different green solvents to optimize reaction conditions and minimize environmental impact.

Table 1: Examples of Benign Solvents in Chemical Synthesis

| Solvent | Key Properties | Potential Applications |

| Water | Non-toxic, non-flammable, abundant, low cost. | Hydrophilic reactions, biocatalysis. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed. | Extractions, reactions requiring tunable solvent properties. |

| Ethanol | Renewable, biodegradable, low toxicity. | General purpose solvent, recrystallization. |

| 2-Methyl-THF | Bio-derived, low water miscibility, stable. | Grignard reactions, organometallic synthesis. |

| Ionic Liquids | Low vapor pressure, high thermal stability. | Catalysis, electrochemical applications. |

The ideal green synthesis aims for a solvent-less reaction, where the reactants themselves form the reaction medium, thereby eliminating solvent waste entirely. nih.gov

Energy-Efficient Reaction Design

Energy consumption is a significant factor in the cost and environmental footprint of chemical manufacturing. Designing energy-efficient reactions is a core principle of green chemistry, aiming to conduct syntheses at ambient temperature and pressure whenever possible. chemistryjournals.net

Methods for achieving energy efficiency include:

Catalysis : By lowering the activation energy of a reaction, catalysts reduce the temperature and pressure requirements, thereby saving energy. The synthesis of chiral piperidines, for instance, can be achieved via copper catalysis at room temperature. nih.gov

Alternative Energy Inputs : As mentioned previously, microwave and ultrasonic irradiation can significantly reduce reaction times and energy usage compared to conventional thermal heating. nih.gov These methods provide direct energy transfer to the reacting molecules, leading to rapid and uniform heating.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of all starting materials into the desired product. nih.gov It provides a framework for designing syntheses that minimize waste at the molecular level.

The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product. Addition and rearrangement reactions, for example, are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy and more waste.

Table 2: Illustrative Example of Atom Economy Calculation This table illustrates the concept using a hypothetical addition reaction versus a substitution reaction to form a generic product.

| Reaction Type | Generic Equation | Reactant MWs | Product MW | % Atom Economy Calculation | Result |

| Addition | A + B → C | A=100, B=50 | C=150 | (150 / (100 + 50)) * 100 | 100% |

| Substitution | A + B → C + D | A=100, B=80 | C=150, D=30 | (150 / (100 + 80)) * 100 | 83.3% |

A classic industrial example is the synthesis of ibuprofen. The original process had an atom economy of only 40%, generating significant waste. A greener, catalytic process developed later boasts a 77% atom economy, which approaches 100% when the primary byproduct is recovered and sold. This shift dramatically reduces waste and improves the process's sustainability. chemistryjournals.net Applying this principle to the synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol) would favor reaction pathways, such as the direct addition of ammonia to two equivalents of an isobutylene precursor, over multi-step routes involving protecting groups or leaving groups that generate waste.

Scale-Up Considerations and Industrial Synthesis Protocols

Translating a laboratory-scale synthesis to an industrial production process presents numerous challenges. While specific industrial protocols for 2,2'-Azanediylbis(2-methylpropan-1-ol) are proprietary, general considerations for scaling up such a synthesis are universal.

Heat Transfer and Thermal Management : Exothermic reactions that are easily managed in a small flask can generate a tremendous amount of heat in a large industrial reactor. Efficient heat removal is critical to prevent runaway reactions and ensure product quality and safety. Reactor design, including cooling jackets and internal coils, is a key consideration.

Mass Transfer and Mixing : Ensuring that reactants, catalysts, and reagents are mixed effectively is more difficult at a large scale. Inadequate mixing can lead to localized "hot spots," reduced reaction rates, and an increase in byproduct formation. The choice of impeller design and agitation speed is crucial.

Catalyst Stability and Recovery : In an industrial setting, catalysts must be robust enough to withstand process conditions for extended periods. Furthermore, an efficient method for separating the catalyst from the product stream for reuse is essential for the economic viability and sustainability of the process.

Downstream Processing and Purification : Isolating and purifying the final product can be the most energy and resource-intensive part of a manufacturing process. At scale, techniques like distillation, crystallization, and chromatography must be optimized for high throughput and efficiency, while minimizing solvent use and product loss.

Safety and Regulatory Compliance : Industrial chemical production is subject to stringent safety and environmental regulations. A thorough hazard analysis, including evaluation of the toxicity and reactivity of all materials, is required to engineer appropriate safety controls and waste treatment protocols.

The successful scale-up of a sustainable synthesis for a compound like 2,2'-Azanediylbis(2-methylpropan-1-ol) requires a multidisciplinary approach, integrating principles of chemistry, chemical engineering, and process safety to create a process that is not only efficient and economical but also safe and environmentally responsible.

Chemical Reactivity and Derivatization of 2,2 Azanediylbis 2 Methylpropan 1 Ol

Reactivity of the Secondary Amine Functionality

The secondary amine in 2,2'-Azanediylbis(2-methylpropan-1-ol) is a nucleophilic center and can participate in a variety of reactions common to secondary amines.

N-Alkylation: The secondary amine can be alkylated using alkylating agents. While direct alkylation with reagents like alkyl halides can be challenging due to their toxicity and the formation of waste products, alternative green methods are being explored. nih.gov For instance, dialkyl carbonates are considered environmentally benign alkylating agents, although they often require more forcing conditions due to their lower reactivity compared to traditional alkylating agents. nih.gov The use of catalysts, such as bimetallic nanoparticles, has shown promise in facilitating the N-alkylation of amines with greener reagents like dimethyl carbonate (DMC). nih.gov

N-Acylation: N-acylation of the secondary amine can be achieved using various acylating agents like acyl chlorides or acid anhydrides. organic-chemistry.org These reactions typically proceed via nucleophilic acyl substitution to form the corresponding amide. masterorganicchemistry.com The choice of reagent and reaction conditions can be tailored to achieve the desired product. For instance, readily available N-acylbenzotriazoles can efficiently acylate secondary amines in good yields. organic-chemistry.org

Amide Formation: The secondary amine of 2,2'-Azanediylbis(2-methylpropan-1-ol) can react with carboxylic acids and their derivatives to form amides. The direct reaction with a carboxylic acid requires high temperatures to drive off water, a process known as pyrolysis. masterorganicchemistry.comyoutube.com A more common and milder approach involves the use of activated carboxylic acid derivatives such as acyl chlorides or acid anhydrides. masterorganicchemistry.comyoutube.com The reaction with an acyl chloride, for example, results in the formation of the amide and hydrochloric acid. To avoid the protonation of the starting amine and ensure the reaction goes to completion, a second equivalent of the amine or another base is often added. masterorganicchemistry.com

Carbamate (B1207046) Formation: Carbamates can be synthesized from the secondary amine through several routes. One common method involves the reaction with a chloroformate in the presence of a base to yield the corresponding carbamate. nih.gov Another approach is the Curtius rearrangement of an acyl azide (B81097), which forms an isocyanate intermediate that can be trapped by an alcohol to form a carbamate. nih.gov More modern and environmentally friendly methods include the three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org

Table 1: Examples of Amide and Carbamate Formation Reactions

| Starting Material | Reagent(s) | Product Type | General Reaction |

| Secondary Amine | Acyl Chloride | Amide | R₂NH + R'COCl → R₂NCOR' + HCl |

| Secondary Amine | Acid Anhydride (B1165640) | Amide | R₂NH + (R'CO)₂O → R₂NCOR' + R'COOH |

| Secondary Amine | Chloroformate | Carbamate | R₂NH + ClCOOR' → R₂NCOOR' + HCl |

| Secondary Amine | CO₂, Alkyl Halide, Base | Carbamate | R₂NH + CO₂ + R'X + Base → R₂NCOOR' + Base·HX |

The bifunctional nature of 2,2'-Azanediylbis(2-methylpropan-1-ol), possessing both amine and alcohol groups, makes it a potential precursor for the synthesis of heterocyclic compounds. While specific examples of cyclization reactions involving this particular molecule are not extensively detailed in the provided search results, analogous structures undergo intramolecular reactions. For instance, the formation of cyclic carbamates from amino alcohols is a known transformation.

Reactivity of the Primary Alcohol Functionalities

The two primary alcohol groups in 2,2'-Azanediylbis(2-methylpropan-1-ol) can undergo reactions typical of primary alcohols, such as oxidation, esterification, and etherification.

The primary alcohol groups can be selectively oxidized to either aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Achieving selective oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging. However, certain catalytic systems have been developed for this purpose. For example, multiphase systems using catalysts like ruthenium or molybdenum on carbon supports have shown high selectivity for the conversion of primary alcohols to aldehydes. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more forcing reaction conditions will typically lead to the formation of carboxylic acids. Flavoprotein alcohol oxidases represent a biocatalytic approach that can facilitate the double oxidation of diols to hydroxy acids. nih.gov

Table 2: Selective Oxidation of Primary Alcohols

| Product | Catalyst/Reagent | Key Conditions | Selectivity |

| Aldehyde | Ru/C or Mo/C | Multiphase system, air as oxidant | Up to 99% for benzaldehyde (B42025) nih.gov |

| Carboxylic Acid | Flavoprotein Alcohol Oxidase | Aqueous buffer, O₂ | Selective double oxidation of diols nih.gov |

Esterification: The primary alcohol groups can react with carboxylic acids or their derivatives to form esters. medcraveonline.com This reaction is typically catalyzed by an acid or can be facilitated by enzymes. medcraveonline.commedcraveonline.com The yield of the esterification can be influenced by factors such as the solvent, temperature, and the specific catalyst used. medcraveonline.comnih.gov For instance, the esterification of levulinic acid with various alcohols has been studied to optimize the reaction yield. nih.gov The reaction is an equilibrium process, and the removal of water can drive it towards the product side. researchgate.net

Etherification: While not explicitly detailed for 2,2'-Azanediylbis(2-methylpropan-1-ol) in the provided results, the primary alcohol groups are expected to undergo etherification reactions. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Halogenation Reactions

The conversion of the hydroxyl groups of 2,2'-Azanediylbis(2-methylpropan-1-ol) into alkyl halides is a key transformation that activates the molecule for subsequent nucleophilic substitution reactions. While direct halogenation studies on this specific compound are not extensively detailed in readily available literature, the reactivity can be inferred from standard organic chemistry principles for converting alcohols to alkyl halides.

The two primary hydroxyl groups can be targeted by various halogenating agents. The choice of reagent is crucial and depends on the desired halogen (chlorine, bromine, or iodine) and the need to control chemoselectivity, given the presence of the secondary amine.

Common Halogenation Methods Applicable:

With Thionyl Chloride (SOCl₂): For the synthesis of the corresponding dichloro derivative, thionyl chloride is a common and effective reagent. The reaction typically proceeds in the presence of a base like pyridine (B92270), which neutralizes the HCl byproduct. The mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.

With Phosphorus Tribromide (PBr₃): To produce the dibromo analog, phosphorus tribromide is the reagent of choice. This reaction generally works well for primary alcohols.

With Iodine and Phosphorus: The diiodo derivative can be prepared using elemental iodine in the presence of red phosphorus, which forms phosphorus triiodide in situ.

The central secondary amine group can potentially interfere with these reactions by acting as a base and reacting with the acidic byproducts or the halogenating agents themselves. To prevent this, a common strategy involves the protection of the amine group, for instance, as a carbamate (e.g., Boc) or an amide, prior to the halogenation step. Following the halogenation of the hydroxyl groups, the protecting group can be removed to yield the dihalogenated amine.

Alternatively, careful control of reaction conditions, such as low temperatures and slow addition of the reagent, might allow for selective halogenation of the alcohols without significant side reactions involving the amine. The resulting dihalogenated derivatives are valuable intermediates for synthesizing a variety of other functionalized molecules. researchgate.net

Formation of Activated Alcohol Derivatives (e.g., Sulfonates)

A more common and often milder method for activating the hydroxyl groups of 2,2'-Azanediylbis(2-methylpropan-1-ol) involves their conversion into sulfonate esters, such as tosylates or mesylates. This transformation converts the poor leaving group (hydroxide, HO⁻) into an excellent leaving group (tosylate, TsO⁻ or mesylate, MsO⁻), facilitating subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com

The formation of these esters occurs by reacting the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, typically pyridine or triethylamine. youtube.com The base neutralizes the hydrochloric acid (HCl) generated during the reaction. youtube.com

Key Sulfonating Agents and Reactions:

Tosylates (OTs): Formed using p-toluenesulfonyl chloride (TsCl). The tosyl group is relatively bulky, which can sometimes offer selectivity in molecules with multiple hydroxyl groups of varying steric hindrance. youtube.com

Mesylates (OMs): Formed using methanesulfonyl chloride (MsCl). The mesyl group is smaller than the tosyl group. masterorganicchemistry.com

Triflates (OTf): Formed using trifluoromethanesulfonyl chloride (TfCl) or triflic anhydride (Tf₂O). Triflates are exceptionally good leaving groups.

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is followed by deprotonation of the resulting oxonium ion by the base to yield the neutral sulfonate ester. youtube.com A significant advantage of this method is that the reaction occurs at the oxygen atom and does not affect the stereochemistry of the carbon to which the alcohol is attached. masterorganicchemistry.comyoutube.com

The di-sulfonated derivative of 2,2'-Azanediylbis(2-methylpropan-1-ol) is a highly versatile intermediate. The two sulfonate groups can be displaced by a wide range of nucleophiles in Sₙ2 reactions to introduce new functionalities. youtube.comnih.gov

Table 1: Reagents for Sulfonate Ester Formation

| Sulfonate Ester | Abbreviation | Reagent | Reagent Structure | Typical Base |

|---|---|---|---|---|

| p-Toluenesulfonate | Tosylate (OTs) | p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | Pyridine |

| Methanesulfonate | Mesylate (OMs) | Methanesulfonyl Chloride | CH₃SO₂Cl | Pyridine, Triethylamine |

| Trifluoromethanesulfonate | Triflate (OTf) | Trifluoromethanesulfonyl Chloride or Anhydride | CF₃SO₂Cl or (CF₃SO₂)₂O | Pyridine |

Bifunctional Reactivity and Intermolecular Condensations

The structure of 2,2'-Azanediylbis(2-methylpropan-1-ol) contains three reactive sites: two primary hydroxyl groups and one secondary amine group. This trifunctional nature allows it to participate in a variety of intermolecular condensation reactions, potentially leading to the formation of polymers, oligomers, or macrocyclic structures.

Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. nih.gov The specific outcome of a reaction with 2,2'-Azanediylbis(2-methylpropan-1-ol) depends on the co-reactant and the reaction conditions, which can be tuned to favor reaction at either the hydroxyl groups or the amine.

Polyester and Polyamide Formation: When reacted with dicarboxylic acids or their derivatives (like diacyl chlorides or diesters), 2,2'-Azanediylbis(2-methylpropan-1-ol) can act as a monomer. Reaction at the diol functionality leads to the formation of polyesters. If the reaction conditions are chosen to favor reaction at the secondary amine (for example, after protecting the hydroxyl groups), it can react with a dicarboxylic acid derivative to form a polyamide backbone.

Polyether Formation: Intermolecular dehydration of the diol can lead to the formation of polyethers under specific catalytic conditions, though this is often less controlled than other polymerization methods.

Self-Condensation: Under conditions that promote both N-alkylation and O-alkylation, complex self-condensation products could potentially form. For instance, the hydroxyl group of one molecule could displace a leaving group (like a sulfonate) on another, while the amine could also participate in similar intermolecular reactions, leading to cross-linked networks.

To achieve controlled synthesis and form specific, well-defined products like linear polymers or discrete macrocycles, selective protection of one of the functional groups (amine or alcohol) is typically required.

Formation of Advanced Building Blocks and Functionalized Derivatives

The derivatized forms of 2,2'-Azanediylbis(2-methylpropan-1-ol) serve as advanced building blocks for the synthesis of more complex, functionalized molecules. thieme.de These building blocks are molecular fragments containing reactive functional groups that allow for their incorporation into larger structures. rsc.org

Macrocyclization: The di-tosylated or di-halogenated derivatives are ideal precursors for creating macrocycles. Reaction with a dinucleophile, such as a diamine or a dithiol, under high-dilution conditions can lead to the formation of novel crown ethers or cryptands containing a central amine functionality and gem-dimethyl groups, which impart specific conformational properties to the ring.

Synthesis of Functionalized Amines: The sulfonate derivatives can be reacted with a wide array of nucleophiles to introduce different functionalities. For example, reaction with sodium azide followed by reduction yields a triamine. Reaction with cyanide followed by hydrolysis would produce a dicarboxylic acid derivative.

Pharmaceutical and Materials Science Scaffolds: The rigid, well-defined structure of 2,2'-Azanediylbis(2-methylpropan-1-ol) makes its derivatives attractive as scaffolds in medicinal chemistry and materials science. enamine.netresearchgate.net The central amine and the two side chains can be functionalized to create libraries of compounds for drug discovery or to build ligands for metal coordination. mdpi.comresearchgate.net For instance, the hydroxyl groups can be converted into phosphonate (B1237965) esters for applications in materials science or as biologically active agents.

The strategic conversion of 2,2'-Azanediylbis(2-methylpropan-1-ol) into activated intermediates like dihalides or disulfonates unlocks its potential as a versatile building block, enabling the construction of intricate and functionally diverse chemical entities. researchgate.net

Coordination Chemistry and Ligand Applications of 2,2 Azanediylbis 2 Methylpropan 1 Ol

Ligand Design Principles for Amino Alcohols

The design of amino alcohol ligands is predicated on several key principles aimed at tuning the steric and electronic properties of the resulting metal complexes. The modular nature of their synthesis allows for systematic modifications to influence catalytic activity and selectivity. researchgate.net The presence of both amine and alcohol functional groups facilitates the formation of stable chelate rings with metal ions, a fundamental concept in coordination chemistry. nih.gov

A critical aspect of ligand design is the strategic incorporation of bulky substituents. Sterically demanding groups, such as the two methyl groups on the carbon adjacent to the hydroxyl group in 2,2'-Azanediylbis(2-methylpropan-1-ol), can create a sterically hindered coordination site around the metal center. acs.org This steric hindrance can influence the coordination number of the metal, favor specific geometries, and modulate the reactivity of the complex. For instance, bulky ligands can prevent the formation of polymeric structures and stabilize monomeric species. nih.gov Furthermore, the rigidity of the ligand backbone plays a crucial role. More rigid backbones can lead to a higher degree of pre-organization, where the ligand is already in a conformation suitable for metal binding, which can enhance the stability of the resulting complex. nih.gov

The electronic properties of the ligand are also a key consideration. The electron-donating ability of the nitrogen and oxygen atoms can be modified by the substituents on the ligand framework. These electronic effects, in concert with steric factors, dictate the Lewis basicity of the donor atoms and the strength of the metal-ligand bonds, ultimately influencing the spectroscopic and magnetic properties of the complex.

Coordination Modes of 2,2'-Azanediylbis(2-methylpropan-1-ol)

The coordination behavior of 2,2'-Azanediylbis(2-methylpropan-1-ol) is dictated by its potential denticity and the steric constraints imposed by its structure. The presence of one nitrogen and two oxygen donor atoms allows for flexible coordination to a metal center.

Mono-, Bi-, and Tridentate Binding Characteristics

2,2'-Azanediylbis(2-methylpropan-1-ol) can act as a versatile ligand, exhibiting different coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating species.

Monodentate Coordination: In the presence of stronger coordinating ligands or under specific pH conditions, the ligand might coordinate through only one of its donor atoms, most likely the more basic nitrogen atom. However, this mode is less common as the chelate effect generally favors polydentate coordination.

Bidentate Coordination: The ligand can coordinate in a bidentate fashion, utilizing the nitrogen atom and one of the hydroxyl groups to form a stable five-membered chelate ring (N,O-coordination). researchgate.netnih.gov This is a common binding mode for amino alcohol ligands. researchgate.net The second hydroxyl group may remain uncoordinated or participate in intermolecular hydrogen bonding.

Tridentate Coordination: The ligand can act as a tridentate N,O,O-donor, coordinating to a single metal center through the nitrogen atom and both hydroxyl groups, forming two five-membered chelate rings. researchgate.netresearchgate.net This facial (fac) or meridional (mer) coordination creates a more rigid and stable complex. The ability of amino acids with coordinating side chains to act as tridentate ligands is well-established. researchgate.netresearchgate.net For larger metal ions with a preference for higher coordination numbers, tridentate coordination of a single ligand is more likely.

Influence of Steric and Electronic Factors on Coordination

The coordination of 2,2'-Azanediylbis(2-methylpropan-1-ol) is significantly influenced by both steric and electronic factors.

Steric Factors: The most prominent feature of this ligand is the presence of two gem-dimethyl groups on each of the carbon atoms bearing the hydroxyl groups. These bulky groups create considerable steric hindrance around the donor atoms. This steric bulk can:

Influence Coordination Geometry: The steric clash between the bulky groups can force a distortion from ideal geometries (e.g., octahedral or square planar) in the resulting metal complexes. mdpi.com

Limit Coordination Number: The steric hindrance may prevent the coordination of additional ligands to the metal center, favoring lower coordination numbers. acs.org

Control Stereoselectivity: In catalytic applications, the chiral pocket created by the bulky ligand can influence the stereochemical outcome of a reaction. semanticscholar.org The steric repulsion between bulky substituents on a ligand and the substrate can lead to high enantioselectivity. researchgate.net

Prevent Dimerization: The steric bulk can inhibit the formation of bridged dimeric or polymeric structures, which might otherwise form through bridging ligands like hydroxo or alkoxo groups. nih.gov

Electronic Factors: The electronic properties of the donor atoms also play a crucial role:

Lewis Basicity: The nitrogen atom is generally a stronger Lewis base than the oxygen atoms of the hydroxyl groups, leading to a preference for N-coordination. The alkyl substituents on the carbon atoms are electron-donating, which can increase the electron density on the oxygen atoms, enhancing their coordinating ability.

Hard-Soft Acid-Base (HSAB) Principle: The N and O donor atoms are considered "hard" bases, making them suitable for coordinating with hard Lewis acids like transition metals in their higher oxidation states (e.g., Fe(III)), as well as lanthanides and actinides. rsc.org

Ligand Field Strength: The N and O donors create a specific ligand field around the metal ion, which influences the d-orbital splitting and, consequently, the electronic spectra and magnetic properties of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,2'-Azanediylbis(2-methylpropan-1-ol) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu, Ni, Fe, Pd)

While specific studies on complexes of 2,2'-Azanediylbis(2-methylpropan-1-ol) are limited, the coordination chemistry of similar sterically hindered amino alcohol ligands with transition metals provides valuable insights.

Copper (Cu) Complexes: Copper(II) complexes with amino alcohol ligands are widely studied. With a tridentate ligand like 2,2'-Azanediylbis(2-methylpropan-1-ol), a mononuclear complex with a distorted square-pyramidal or trigonal-bipyramidal geometry can be expected. mdpi.comresearchgate.net The ligand would likely coordinate in a tridentate N,O,O fashion. nih.gov The synthesis would typically involve reacting the ligand with a Cu(II) salt, such as CuCl₂, CuSO₄, or Cu(NO₃)₂, in a solvent like methanol (B129727) or ethanol. mdpi.comresearchgate.net

Nickel (Ni) Complexes: Nickel(II) readily forms complexes with amino alcohol ligands. mdpi.com With a potentially tridentate ligand, Ni(II) can form octahedral complexes where the remaining coordination sites are occupied by solvent molecules or anions from the starting salt. acs.orgillinois.edu For instance, reaction with NiCl₂ could yield a complex of the type [Ni(L)Cl(H₂O)₂], where L is the tridentate amino alcohol. The use of amino alcohols as ligands in nickel-catalyzed cross-coupling reactions has also been reported. nih.gov

Iron (Fe) Complexes: Iron(III), being a hard Lewis acid, is expected to form stable complexes with the N and O donor atoms of 2,2'-Azanediylbis(2-methylpropan-1-ol). rsc.org The synthesis would likely involve the reaction of an Fe(III) salt like FeCl₃ or Fe(NO₃)₃ with the ligand. The resulting complexes are often high-spin and can exhibit interesting magnetic properties, including antiferromagnetic coupling in polynuclear species. at.uanih.govtandfonline.com The geometry is typically octahedral. tandfonline.comnih.gov

Palladium (Pd) Complexes: Palladium(II) complexes often adopt a square-planar geometry. nih.gov With a bidentate N,O-coordinating amino alcohol, a complex of the type [Pd(L)Cl₂] can be formed. researchgate.net The bulky nature of 2,2'-Azanediylbis(2-methylpropan-1-ol) might favor the formation of monomeric species by preventing the formation of hydroxo-bridged dimers that can occur with less sterically hindered ligands. nih.gov The ligand could coordinate in a bidentate N,O fashion, leaving one hydroxyl group uncoordinated. nih.gov

Table 1: Representative Transition Metal Complexes with Sterically Similar Amino Alcohol Ligands

| Metal | Ligand | Formula of Complex | Geometry | Key Findings | Reference |

| Cu(II) | Glycine-Schiff base from 2'-hydroxy-5'-nitroacetophenone | [Cu(L)(H₂O)] | Mononuclear, hydrated | Schiff base acts as a tridentate ligand. | nih.gov |

| Ni(II) | L-tyrosine derivative | Na₂{[Ni(L)₂(H₂O)]₃(μ₃-CO₃)} | Trinuclear, octahedral Ni(II) | Involves atmospheric CO₂ uptake. | nih.gov |

| Fe(III) | Aliphatic amino acids | Fe[(AA)₂H₂O]₂(ClO₄)₂ | Dinuclear, octahedral Fe(III) | Exhibits antiferromagnetic coupling. | at.ua |

| Pd(II) | 1,4-Bis(2-hydroxyethyl)piperazine | [Pd(BHEP)Cl₂] | Square-planar | Ligand binds through piperazine (B1678402) nitrogens. | nih.gov |

This table presents data for structurally related ligands due to the limited availability of specific data for 2,2'-Azanediylbis(2-methylpropan-1-ol).

Lanthanide and Actinide Complexes

The coordination chemistry of f-block elements with amino alcohol ligands is less explored compared to transition metals. However, the hard donor atoms (N and O) of 2,2'-Azanediylbis(2-methylpropan-1-ol) make it a suitable candidate for coordinating with the hard lanthanide (Ln) and actinide (An) ions.

Lanthanide Complexes: Lanthanide ions are hard Lewis acids and typically exhibit high coordination numbers (usually 8 or 9). nih.govnih.gov They have a strong affinity for oxygen-donor ligands. It is expected that 2,2'-Azanediylbis(2-methylpropan-1-ol) would act as a polydentate ligand, likely in a tridentate fashion, to satisfy the high coordination number of the lanthanide ion. mdpi.comubc.ca The synthesis of such complexes would involve reacting the ligand with a lanthanide salt (e.g., Ln(NO₃)₃ or LnCl₃) in a suitable solvent. The bulky nature of the ligand could be advantageous in creating specific coordination environments, potentially leading to interesting magnetic and luminescent properties, which are characteristic of lanthanide complexes. nih.gov

Actinide Complexes: The coordination chemistry of actinides is complex due to the larger ionic radii and the involvement of 5f orbitals in bonding. nih.gov Like lanthanides, actinides are hard Lewis acids and would be expected to form stable complexes with 2,2'-Azanediylbis(2-methylpropan-1-ol). tandfonline.comacs.org The ligand could potentially stabilize various oxidation states of actinides. The synthesis would be similar to that of lanthanide complexes, though often requiring more stringent conditions due to the radioactivity of many actinides. The bulky nature of the ligand could be exploited to control the nuclearity of the resulting complexes and to stabilize unusual coordination geometries. nih.gov

Due to the scarcity of research on lanthanide and actinide complexes specifically with 2,2'-Azanediylbis(2-methylpropan-1-ol), further experimental work is needed to fully elucidate their structures and properties.

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography)

While specific crystallographic data for complexes of 2,2'-Azanediylbis(2-methylpropan-1-ol) are not widely available in the surveyed literature, the general principles of how this ligand would coordinate can be inferred from its structure. The ligand possesses a central secondary amine nitrogen and two hydroxyl groups on the sterically hindered neopentyl-like fragments. These donor atoms (N and O) can coordinate to a metal ion, forming stable chelate rings. The steric bulk of the methyl groups adjacent to the hydroxyl functions is expected to significantly influence the coordination geometry and the accessibility of the metal center.

In related amine-bis(phenol) ligands, which share the N,O,O-donor set, both mononuclear and polynuclear complexes have been observed. mun.ca The coordination number and geometry of the metal ion are dictated by a combination of factors including the ionic radius of the metal, the stoichiometric ratio of metal to ligand, and the presence of co-ligands or solvent molecules. mun.caresearchgate.net For instance, with transition metals, geometries such as distorted tetrahedral, square-planar, or octahedral are common. chemicalbull.comresearchgate.net The flexible nature of the propanol (B110389) arms in 2,2'-Azanediylbis(2-methylpropan-1-ol) would allow it to accommodate various metal ions, though the steric hindrance might favor lower coordination numbers unless the arms can orient themselves to minimize steric clash.

Intramolecular hydrogen bonding between the hydroxyl groups and the amine nitrogen, or between a coordinated hydroxyl group and an uncoordinated one, could also play a role in stabilizing particular conformations of the ligand upon coordination, as seen in similar structures. nih.gov

Interactive Data Table: Hypothetical Crystallographic Parameters for a Mononuclear Complex

The following table is a hypothetical representation of data that would be obtained from an X-ray crystallographic study of a complex, for illustrative purposes, as specific data for 2,2'-Azanediylbis(2-methylpropan-1-ol) complexes are not available in the searched literature.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 12.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Metal-Nitrogen Bond Length (Å) | 2.10 |

| Metal-Oxygen Bond Length (Å) | 2.05 |

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes containing 2,2'-Azanediylbis(2-methylpropan-1-ol) are determined by the nature of the metal ion and the coordination environment imposed by the ligand. Techniques such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are instrumental in probing these characteristics.

UV-Vis spectroscopy provides information about electronic transitions within the complex. For transition metal complexes, these spectra are typically dominated by d-d transitions and charge-transfer bands. The d-d transitions, which occur between the d-orbitals of the metal ion, are sensitive to the ligand field strength and the coordination geometry. The energy and intensity of these bands can help in assigning the geometry of the complex (e.g., octahedral vs. tetrahedral). Charge-transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), are generally more intense and occur at higher energies. For complexes of 2,2'-Azanediylbis(2-methylpropan-1-ol), LMCT bands involving the nitrogen and oxygen lone pairs would be expected.

EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons (e.g., Cu(II), Mn(II), Co(II)). The EPR spectrum provides information about the electronic environment of the unpaired electron, including the symmetry of the complex and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants (A) are key parameters obtained from an EPR spectrum. For example, in a Cu(II) complex, the relative values of g-parallel and g-perpendicular can distinguish between different coordination geometries.

While specific spectroscopic data for complexes of 2,2'-Azanediylbis(2-methylpropan-1-ol) are not prevalent in the reviewed literature, studies on analogous systems provide expected ranges for these parameters. nih.govepa.gov

Interactive Data Table: Illustrative Spectroscopic Data for Metal Complexes

This table presents illustrative data for hypothetical metal complexes of 2,2'-Azanediylbis(2-methylpropan-1-ol) to demonstrate the type of information gained from spectroscopic studies.

| Metal Ion | Technique | Observed Bands/Parameters (Illustrative) | Interpretation |

| Cu(II) | UV-Vis | λmax ≈ 600-700 nm | d-d transition, suggesting a distorted octahedral or square pyramidal geometry. |

| Cu(II) | EPR | g∥ > g⊥ ≈ 2.0 | Consistent with a dₓ²-y² ground state in a tetragonal geometry. |

| Ni(II) | UV-Vis | Multiple bands in the visible region | Consistent with d-d transitions in an octahedral field. |

| Co(II) | UV-Vis | Bands in the visible and near-IR regions | Indicative of d-d transitions for high-spin Co(II) in a tetrahedral or octahedral environment. |

Theoretical Insights into Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), offer a powerful computational lens to investigate the nature of metal-ligand interactions in coordination compounds of 2,2'-Azanediylbis(2-methylpropan-1-ol). These calculations can provide detailed information about the electronic structure, bonding, and reactivity of these complexes, complementing experimental findings.

DFT calculations can be employed to optimize the geometry of the metal complexes, predicting bond lengths, bond angles, and coordination geometries. These theoretical structures can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. Furthermore, DFT can be used to calculate vibrational frequencies, which can aid in the assignment of bands in the experimental infrared (IR) and Raman spectra.

Moreover, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the complexes. The energy gap between the HOMO and LUMO is related to the chemical stability and reactivity of the molecule. The spatial distribution of these orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

While specific theoretical studies on complexes of 2,2'-Azanediylbis(2-methylpropan-1-ol) were not identified in the search, the application of DFT to similar amine-alkoxide or amine-bis(phenolate) ligands has proven to be a valuable tool for understanding their coordination chemistry. researchgate.net

Interactive Data Table: Representative Theoretical Data from DFT Calculations

This table provides an example of the type of data that could be generated from DFT calculations on a hypothetical metal complex of 2,2'-Azanediylbis(2-methylpropan-1-ol).

| Calculated Property | Hypothetical Value (Illustrative) | Significance |

| M-N Bond Length (Å) | 2.15 | Predicted distance between the metal and the central nitrogen atom. |

| M-O Bond Length (Å) | 2.08 | Predicted distance between the metal and the oxygen atoms of the hydroxyls. |

| HOMO Energy (eV) | -6.5 | Relates to the electron-donating ability of the complex. |

| LUMO Energy (eV) | -1.2 | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicator of the kinetic stability of the complex. |

| Mulliken Charge on Metal | +1.2 | Provides an estimate of the electron density distribution and the ionicity of the metal-ligand bond. |

Catalytic Applications of 2,2 Azanediylbis 2 Methylpropan 1 Ol Derived Systems

Chiral Catalysis Utilizing 2,2'-Azanediylbis(2-methylpropan-1-ol) (if chiral variants are synthesized)

No information was found regarding the synthesis of chiral variants of 2,2'-Azanediylbis(2-methylpropan-1-ol) for use in catalytic applications. Consequently, there is no available data on its use in the following enantioselective transformations.

A search of scientific databases and chemical literature yielded no results for the application of ligands or catalyst systems derived from 2,2'-Azanediylbis(2-methylpropan-1-ol) in asymmetric hydrogenation reactions. While asymmetric hydrogenation is a well-developed field utilizing various chiral ligands, systems based on this specific compound are not described. nih.govresearchgate.net

There is no published research detailing the use of 2,2'-Azanediylbis(2-methylpropan-1-ol) or its derivatives as catalysts or ligands for asymmetric transfer hydrogenation. This reaction is typically achieved with other classes of catalysts, such as those based on ruthenium or rhodium complexed with chiral diamines or amino alcohols. nih.govnih.gov

No studies were found that describe the use of 2,2'-Azanediylbis(2-methylpropan-1-ol) or systems derived from it to catalyze asymmetric aldol (B89426) reactions. This field is dominated by other catalytic systems, such as those employing proline or metal enolates. nih.govresearchgate.net

No literature could be located that describes the application of chiral or achiral systems derived from 2,2'-Azanediylbis(2-methylpropan-1-ol) in other enantioselective transformations, such as cycloadditions, Michael additions, or Friedel-Crafts reactions. researchgate.net

Non-Chiral Catalysis

A review of the literature did not provide any specific examples or studies where 2,2'-Azanediylbis(2-methylpropan-1-ol) is used as an organic base catalyst for chemical transformations. While its structure contains a secondary amine, which can exhibit basic properties, its specific application and efficacy as a catalyst have not been reported.

Catalysis in Polymerization Reactions

Catalyst systems incorporating ligands derived from 2,2'-Azanediylbis(2-methylpropan-1-ol), particularly its aminophenolate derivatives, have demonstrated significant promise in the field of olefin polymerization. These ligands, when complexed with Group 4 metals such as titanium (Ti), zirconium (Zr), and hafnium (Hf), form active catalysts for the polymerization of alkenes like ethylene (B1197577) and 1-hexene (B165129).

A notable example involves the ligand 6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol), a direct derivative of the parent aminodiol. When this ligand is reacted with Group 4 metal alkoxides, it forms well-defined monomeric titanium complexes and dimeric zirconium and hafnium complexes. acs.orglibretexts.orgbeilstein-journals.orgnih.govresearchgate.net While the direct polymerization activity of these specific complexes was primarily explored in the context of forming ceramic nanomaterials, the broader class of amine bis(phenolate) Group 4 metal complexes are renowned as highly active olefin polymerization catalysts. acs.orglibretexts.orgbeilstein-journals.orgnih.govresearchgate.netmdpi.com

For instance, related titanium(IV) complexes bearing tetradentate aminophenolate ligands have been shown to be highly effective for ethylene polymerization at elevated temperatures (30–120 °C) upon activation with modified methylaluminoxane (B55162) (MMAO). rsc.org These catalysts can produce high-molecular-weight polyethylenes, with activities reaching up to 15,456 kg of polyethylene (B3416737) per mole of titanium per hour at 120 °C. rsc.org The electronic and steric properties of the aminophenolate ligand, which can be tuned by altering the substituents on the phenolate (B1203915) rings, significantly impact the catalytic activity and the properties of the resulting polymer. rsc.org

Zirconium and hafnium complexes with similar amine-bis(phenolate) ligands are also potent catalysts for 1-hexene polymerization. mdpi.comnih.gov The catalytic activity and the stereoselectivity of the polymerization are highly dependent on the specific structure of the ligand and the metal center. For example, certain zirconium complexes can catalyze the living and isotactic polymerization of 1-hexene. The nature of the substituents on the phenolate rings and the presence of additional donor arms on the ligand framework have a profound effect on catalyst performance, with some systems exhibiting exceptionally high activities. nih.gov

The table below summarizes the performance of representative titanium aminophenolate catalysts in ethylene polymerization.

| Catalyst/Cocatalyst | Temp. (°C) | Activity (kg PE/(mol Ti·h)) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 8a /MMAO | 120 | 15456 | 387,000 | 18.9 |

| 7a /MMAO | 120 | 12696 | 365,000 | 15.2 |

| 2a /MMAO | 120 | 9840 | 412,000 | 16.8 |

| 9a /MMAO | 120 | 8760 | 453,000 | 17.5 |

| Data sourced from studies on titanium(IV) complexes with tetradentate aminophenolate ligands. rsc.org |

Applications in Cross-Coupling Reactionsresearchgate.net

While the application of 2,2'-Azanediylbis(2-methylpropan-1-ol) derived systems in polymerization is increasingly documented, their use in cross-coupling reactions is a less explored yet promising area. The core structure is amenable to the synthesis of ligands for metals commonly used in cross-coupling, such as palladium (Pd). For instance, aminodiol-based ligands can be effective in Suzuki-Miyaura and Heck cross-coupling reactions. libretexts.orgnih.gov

The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, often utilizes palladium catalysts with specifically designed ligands. nih.govrsc.org Water-soluble palladium(II) complexes with sulfonated salan ligands, which share structural similarities with derivatives of aminodiols, have demonstrated high activity for Suzuki-Miyaura couplings of aryl halides with arylboronic acids in aqueous media and under aerobic conditions. nih.gov The catalytic activity of these systems is influenced by the length of the linker between the nitrogen atoms and the steric bulk around the donor atoms. nih.gov

In the context of the Heck reaction, another cornerstone of C-C bond formation, palladium complexes are the catalysts of choice. wikipedia.orgorganic-chemistry.org The mechanism typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. libretexts.org The nature of the ligand is critical in stabilizing the palladium intermediates and influencing the reaction's efficiency and selectivity. While direct application of ligands from 2,2'-Azanediylbis(2-methylpropan-1-ol) is not yet widely reported, the synthesis of chiral aminodiols for use as catalysts in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes highlights the potential of this class of compounds in asymmetric catalysis. nih.gov The development of palladium complexes with aminomethylphosphine ligands for the Heck reaction further underscores the utility of nitrogen- and oxygen-containing ligands in this field. researchgate.net

The following table presents representative results for Suzuki-Miyaura cross-coupling reactions catalyzed by a Pd(II)-sulfosalan complex, demonstrating the potential of related ligand systems.

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 98 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 95 |

| 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 4-Methyl-4'-nitrobiphenyl | 99 |

| 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 97 |

| Data represents reactions catalyzed by a water-soluble Pd(II)-sulfosalan complex. nih.gov |

Mechanistic Studies of Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design of improved catalysts. For systems derived from 2,2'-Azanediylbis(2-methylpropan-1-ol), mechanistic studies primarily focus on the well-established area of olefin polymerization catalyzed by the corresponding Group 4 aminophenolate complexes.

Reaction Pathway Elucidationnih.gov

The generally accepted reaction pathway for olefin polymerization catalyzed by these single-site catalysts is the coordination-insertion mechanism. The active catalytic species, typically a cationic metal-alkyl complex, coordinates to the incoming olefin monomer. This is followed by the migratory insertion of the olefin into the metal-carbon bond, which extends the polymer chain. The process then repeats, leading to the formation of a long polymer chain.

For hafnium-pyridyl amido catalysts, which are structurally related to the aminophenolate systems, kinetic and quench-labeling studies have been employed to elucidate the reaction pathway. wisc.eduacs.org These studies reveal that not all metal centers are necessarily active, and the nature of the activator and the stereochemistry of the catalyst can lead to different active species with varying initiation rates. acs.org Computational studies using Density Functional Theory (DFT) have also been instrumental in mapping the potential energy surfaces for the initiation and propagation steps of ethylene polymerization with half-titanocene catalysts bearing ancillary ligands, providing insights into the influence of ligand electronics and sterics on catalytic activity. mdpi.com

Intermediate Identification and Characterization

The direct observation and characterization of catalytic intermediates are challenging due to their often transient nature. However, a combination of spectroscopic techniques and computational modeling has provided valuable insights. In zirconocene-catalyzed olefin polymerization, NMR spectroscopy has been used to identify the chain-carrying intermediate, a cation where a poly-olefin chain is bound to the zirconium center. nih.gov This species is in equilibrium with other cationic complexes, and its concentration varies with monomer consumption. nih.gov

Kinetic Investigations of Catalytic Processes

Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, offering a deeper understanding of the catalytic cycle. For the polymerization of 1-octene (B94956) catalyzed by an imino-anilido hafnium complex, unusual polymerization kinetics have been observed. digitellinc.com These include a zeroth-order dependence of the rate on monomer concentration during the reaction and a first-order dependence of the steady-state rate on the initial monomer concentration. digitellinc.com Such observations deviate from the typical first-order dependence seen with early transition metal catalysts and have been investigated using operando NMR kinetics and other techniques to develop a comprehensive mechanistic model. digitellinc.com

Comparative kinetic studies of ethylene and propylene (B89431) polymerization with MgCl₂-supported Ziegler-Natta catalysts have shown that the nature of the monomer significantly affects the polymerization rate and the concentration of active centers. researchgate.net Furthermore, detailed kinetic analysis of propene polymerization with pairs of analogous zirconium and hafnium metallocene catalysts at different temperatures has helped to elucidate the "hafnium effect," where the performance of hafnium catalysts often deteriorates more rapidly at higher temperatures compared to their zirconium counterparts. nih.gov

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysts derived from 2,2'-Azanediylbis(2-methylpropan-1-ol) offer high activity and selectivity, their separation from the product and reuse can be challenging. Immobilizing these molecular catalysts onto solid supports to create heterogeneous catalysts is a key strategy to overcome these limitations, combining the advantages of both catalytic domains. researchgate.net

One common approach is the covalent grafting of the catalyst onto a support material. For instance, Mn(II) complexes with protected amino acid ligands have been successfully immobilized on chloropropylated silica (B1680970) gel. researchgate.net Another method involves the functionalization of silica surfaces with aminosilane (B1250345) linkers, which can then be used to anchor late transition metal catalysts for applications such as norbornene polymerization. researchgate.net The use of biomimetic silica, formed under mild conditions catalyzed by silaffin polypeptides, also presents a benign method for enzyme and potentially synthetic catalyst immobilization, preserving their activity. nih.gov

Metal-organic frameworks (MOFs) have also emerged as promising supports for creating single-site heterogeneous catalysts. For example, a cobalt catalyst supported on a MOF (Co-MFU-4l), prepared via cation exchange, has shown exceptionally high stereoselectivity in the polymerization of 1,3-butadiene. nih.gov This material acts as a robust, single-site heterogeneous catalyst with low leaching. nih.gov

The development of supported catalysts is not without its challenges. The interaction between the catalyst and the support can influence the catalyst's activity and selectivity. For instance, in ethylene polymerization with silica-supported metallocene catalysts, the fragmentation of the support during the initial stages of polymerization is crucial for achieving high activity, and this process can differ between zirconocene (B1252598) and hafnocene systems. nih.gov

Role in Materials Science and Polymer Chemistry

Use as a Monomer or Cross-Linking Agent in Polymer Synthesis

The presence of reactive hydroxyl and amine groups makes 2,2'-Azanediylbis(2-methylpropan-1-ol) a versatile monomer and cross-linking agent in the synthesis of a variety of polymers. These functional groups can participate in different polymerization reactions, leading to the formation of complex polymer architectures.

In the synthesis of polyurethanes, diol compounds are reacted with diisocyanates. The hydroxyl groups of 2,2'-Azanediylbis(2-methylpropan-1-ol) can react with isocyanate groups to form urethane (B1682113) linkages, incorporating the molecule into the polymer backbone. When used in this manner, it can function as a chain extender, which are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to create the final high molecular weight polyurethane. ebyu.edu.trgoogle.comnih.govgoogle.com The structure of the chain extender has a significant impact on the properties of the resulting polyurethane, influencing the formation of hard segments through hydrogen bonding. google.comresearchgate.net The choice of chain extender can affect the mechanical and thermal properties as well as the degradation characteristics of the final polymer. nih.govresearchgate.net

Similarly, the secondary amine group in 2,2'-Azanediylbis(2-methylpropan-1-ol) can react with isocyanate groups to form urea (B33335) linkages, a key reaction in the synthesis of polyureas and polyurethane-ureas. This reaction is typically faster than the reaction between hydroxyl groups and isocyanates. The incorporation of urea linkages can enhance the thermal stability and mechanical properties of the resulting polymer due to the strong hydrogen bonding associated with the urea groups.

Epoxy resins are thermosetting polymers that require a curing agent, or hardener, to form a cross-linked network. mdpi.comnih.gov Amines are a common class of curing agents for epoxy resins, where the amine's active hydrogens react with the epoxide rings in a ring-opening addition reaction. nih.govscholaris.ca The secondary amine and two hydroxyl groups of 2,2'-Azanediylbis(2-methylpropan-1-ol) can all potentially react with epoxy groups. This trifunctional nature allows it to act as a cross-linking agent, creating a three-dimensional network structure that imparts rigidity, thermal stability, and chemical resistance to the cured epoxy resin. nih.gov

The structure and functionality of the amine curing agent significantly influence the cross-linking density and, consequently, the thermomechanical properties of the cured epoxy. nih.govsemanticscholar.org The use of a molecule like 2,2'-Azanediylbis(2-methylpropan-1-ol) can lead to a high cross-link density, which generally results in a higher glass transition temperature and improved mechanical strength. matec-conferences.org

Table 1: Research Findings on Amine Curing Agents for Epoxy Resins

| Curing Agent Type | Key Findings | Reference |

|---|---|---|

| Aliphatic Amines | The molecular structure and functionality of aliphatic amine curing agents have a significant impact on the curing reaction and the thermomechanical performance of the resulting bio-epoxy resins. | nih.gov |

| Imidazoles | Imidazole-based curing agents can lead to high cross-linking density and low content of polar groups, resulting in high modulus and good heat and moisture resistance in the cured epoxy. | matec-conferences.org |